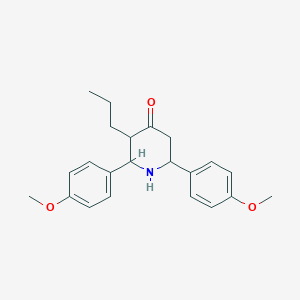![molecular formula C25H16N6O3 B15151037 Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
Bis[4-(4-azidophenoxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(4-azidophenoxy)phenyl]methanone is an organic compound that features two azidophenoxy groups attached to a central methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-azidophenoxy)phenyl]methanone typically involves the reaction of 4-azidophenol with 4-fluorobenzophenone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the azidophenol acts as the nucleophile attacking the electrophilic carbon of the fluorobenzophenone. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide functional groups, which can be hazardous.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(4-azidophenoxy)phenyl]methanone can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide groups can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: Bis[4-(4-aminophenoxy)phenyl]methanone.
Substitution: Bis[4-(4-triazolylphenoxy)phenyl]methanone.
Oxidation: Various oxidized phenoxy derivatives, depending on the conditions.
Aplicaciones Científicas De Investigación
Bis[4-(4-azidophenoxy)phenyl]methanone has several applications in scientific research:
Materials Science: Used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry:
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Bis[4-(4-azidophenoxy)phenyl]methanone largely depends on the specific application. In click chemistry, the azide groups react with alkynes to form stable triazole rings, which can be used to link molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis[4-(4-aminophenoxy)phenyl]methanone: Similar structure but with amine groups instead of azides.
Bis[4-(4-triazolylphenoxy)phenyl]methanone: Formed from the click reaction of Bis[4-(4-azidophenoxy)phenyl]methanone with alkynes.
Bis[4-(4-hydroxyphenoxy)phenyl]methanone: Contains hydroxyl groups instead of azides.
Uniqueness
This compound is unique due to its azide functional groups, which enable it to participate in click chemistry reactions. This property makes it highly valuable for applications requiring specific and efficient molecular linking, such as in the synthesis of advanced materials and bioconjugation techniques.
Propiedades
Fórmula molecular |
C25H16N6O3 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
bis[4-(4-azidophenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16N6O3/c26-30-28-19-5-13-23(14-6-19)33-21-9-1-17(2-10-21)25(32)18-3-11-22(12-4-18)34-24-15-7-20(8-16-24)29-31-27/h1-16H |
Clave InChI |
RVGWONWUJLHABN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N=[N+]=[N-])OC4=CC=C(C=C4)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


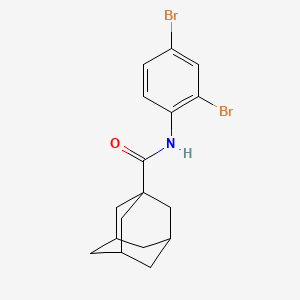

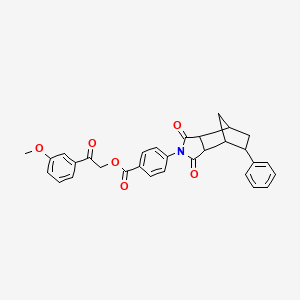
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)
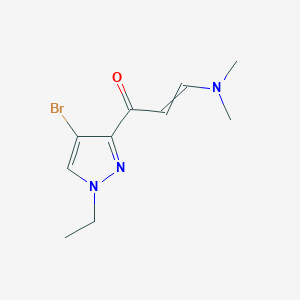
![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
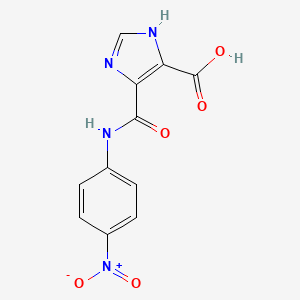
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)

![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
